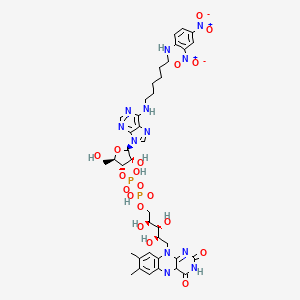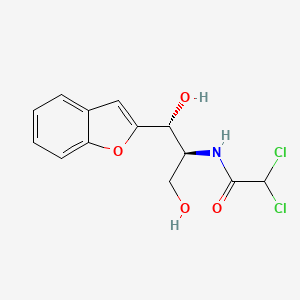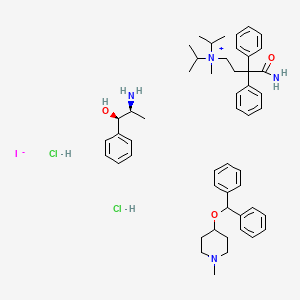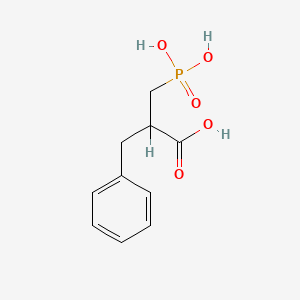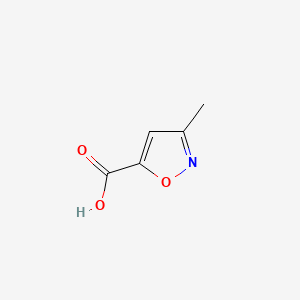![molecular formula C20H20O4 B1196813 5-[(2R,3R)-7-Methoxy-3-methyl-5-[(1E)-prop-1-EN-1-YL]-2,3-dihydro-1-benzofuran-2-YL]-2H-1,3-benzodioxole](/img/structure/B1196813.png)
5-[(2R,3R)-7-Methoxy-3-methyl-5-[(1E)-prop-1-EN-1-YL]-2,3-dihydro-1-benzofuran-2-YL]-2H-1,3-benzodioxole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[(2R,3R)-7-Methoxy-3-methyl-5-[(1E)-prop-1-EN-1-YL]-2,3-dihydro-1-benzofuran-2-YL]-2H-1,3-benzodioxole is a chemical compound with the molecular formula C₂₀H₂₀O₄ . It is a stereoisomer of (-)-licarin B and is found in various plant species such as Machilus thunbergii, Myristica fragrans, and Magnolia denudata . This compound is known for its unique structural features, which include a benzofuran and benzodioxole moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2R,3R)-7-Methoxy-3-methyl-5-[(1E)-prop-1-EN-1-YL]-2,3-dihydro-1-benzofuran-2-YL]-2H-1,3-benzodioxole involves several steps. One common method includes the use of starting materials such as 3-methyl-2,3-dihydro-1-benzofuran and 1,3-benzodioxole. The reaction conditions typically involve the use of catalysts and solvents to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
5-[(2R,3R)-7-Methoxy-3-methyl-5-[(1E)-prop-1-EN-1-YL]-2,3-dihydro-1-benzofuran-2-YL]-2H-1,3-benzodioxole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The compound can undergo substitution reactions, particularly at the benzofuran and benzodioxole moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols .
Aplicaciones Científicas De Investigación
5-[(2R,3R)-7-Methoxy-3-methyl-5-[(1E)-prop-1-EN-1-YL]-2,3-dihydro-1-benzofuran-2-YL]-2H-1,3-benzodioxole has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 5-[(2R,3R)-7-Methoxy-3-methyl-5-[(1E)-prop-1-EN-1-YL]-2,3-dihydro-1-benzofuran-2-YL]-2H-1,3-benzodioxole involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects through modulation of enzyme activity and interaction with cellular receptors . Further research is needed to fully elucidate the molecular targets and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
(-)-Licarin B: A stereoisomer of the compound with similar structural features.
Methyl 3-aryl(pyridyl)-5-oxopyrrolidine-2-carboxylates: Compounds with related structural motifs.
Uniqueness
5-[(2R,3R)-7-Methoxy-3-methyl-5-[(1E)-prop-1-EN-1-YL]-2,3-dihydro-1-benzofuran-2-YL]-2H-1,3-benzodioxole is unique due to its specific stereochemistry and the presence of both benzofuran and benzodioxole moieties. This combination of features contributes to its distinct chemical and biological properties .
Propiedades
Fórmula molecular |
C20H20O4 |
|---|---|
Peso molecular |
324.4 g/mol |
Nombre IUPAC |
5-[(2R,3R)-7-methoxy-3-methyl-5-prop-1-enyl-2,3-dihydro-1-benzofuran-2-yl]-1,3-benzodioxole |
InChI |
InChI=1S/C20H20O4/c1-4-5-13-8-15-12(2)19(24-20(15)18(9-13)21-3)14-6-7-16-17(10-14)23-11-22-16/h4-10,12,19H,11H2,1-3H3/t12-,19-/m1/s1 |
Clave InChI |
DMMQXURQRMNSBM-CWTRNNRKSA-N |
SMILES isomérico |
CC=CC1=CC2=C(C(=C1)OC)O[C@H]([C@@H]2C)C3=CC4=C(C=C3)OCO4 |
SMILES canónico |
CC=CC1=CC2=C(C(=C1)OC)OC(C2C)C3=CC4=C(C=C3)OCO4 |
Sinónimos |
licarin B |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[2,2-dimethyl-6-[4-morpholinyl(oxo)methyl]-3-oxo-1,4-benzoxazin-4-yl]-N-phenylacetamide](/img/structure/B1196731.png)
![N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B1196733.png)
![2-[[2-(1-benzotriazolyl)-1-oxoethyl]-(2-furanylmethyl)amino]-N-cyclohexyl-2-(2-fluorophenyl)acetamide](/img/structure/B1196734.png)
![1-[3-(dimethylamino)propyl]-1-[(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)methyl]-3-(phenylmethyl)urea](/img/structure/B1196736.png)
![2-[(4-ethyl-5-phenyl-1,2,4-triazol-3-yl)thio]-N-(4-phenyl-2-thiazolyl)acetamide](/img/structure/B1196738.png)
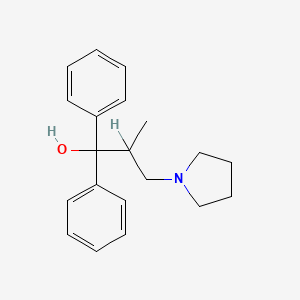
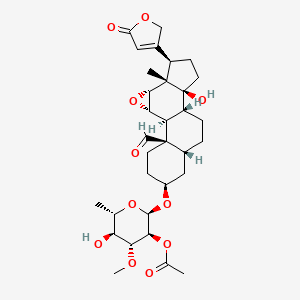

![[2-[(1S,2S,4S,8S,9S,11S,13S,19S)-12,19-difluoro-11-hydroxy-6,6,9,13-tetramethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl]-2-oxoethyl] 3,3-dimethylbutanoate](/img/structure/B1196746.png)
